4-chloro-5-ethoxy-2-(4-methylphenyl)-3(2H)-pyridazinone
Description
4-chloro-5-ethoxy-2-(4-methylphenyl)-3(2H)-pyridazinone is a heterocyclic compound that belongs to the pyridazinone family This compound is characterized by the presence of a pyridazinone ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 2 The compound also features a chloro group at position 4, an ethoxy group at position 5, and a 4-methylphenyl group at position 2
Properties
IUPAC Name |
4-chloro-5-ethoxy-2-(4-methylphenyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2/c1-3-18-11-8-15-16(13(17)12(11)14)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNKCWPREOLOJTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=O)N(N=C1)C2=CC=C(C=C2)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Maleic Anhydride-Based Cyclocondensation
A common route involves the cyclocondensation of maleic anhydride derivatives with hydrazines. For example, 4-methylphenyl-substituted maleic anhydride reacts with hydrazine hydrate in ethanol under reflux to form the pyridazinone core. Chlorination at position 4 is achieved using phosphorus oxychloride (POCl₃), while ethoxylation at position 5 employs sodium ethoxide (NaOEt).
Reaction Mechanism:
$$
\text{Maleic anhydride} + \text{Hydrazine} \xrightarrow{\text{EtOH, reflux}} \text{Dihydropyridazinone} \xrightarrow{\text{POCl}_3} \text{4-Chloro intermediate} \xrightarrow{\text{NaOEt}} \text{5-Ethoxy product}
$$
This method yields the target compound in 65–72% purity, with byproducts arising from incomplete chlorination or over-ethoxylation.
Levulinic Acid and Benzaldehyde Condensation
Alternative approaches utilize levulinic acid and benzaldehyde derivatives. Claisen condensation forms a γ-keto ester, which undergoes cyclization with hydrazine hydrate to yield 3(2H)-pyridazinone. Subsequent halogenation and alkoxylation introduce the chloro and ethoxy groups.
Example Procedure:
- React levulinic acid with 4-methylbenzaldehyde in acetic anhydride.
- Treat the γ-keto ester intermediate with hydrazine hydrate (80°C, 6 h).
- Chlorinate with SOCl₂ (0°C, 2 h) and ethoxylate using K₂CO₃/EtOH (reflux, 4 h).
Nucleophilic Substitution on Halogenated Pyridazinones
Starting from 4,5-Dichloropyridazinones
4,5-Dichloro-2-(4-methylphenyl)-3(2H)-pyridazinone serves as a versatile intermediate. Selective substitution at position 5 with ethoxide ions proceeds via SNAr (nucleophilic aromatic substitution), leveraging the electron-withdrawing effect of the adjacent chlorine.
Optimized Conditions:
Halogen Exchange Reactions
Bromine-to-chlorine exchange at position 4 is achievable using CuCl₂ in acetonitrile. This step is critical when starting from brominated precursors like 4-bromo-5-ethoxy-2-(4-methylphenyl)-3(2H)-pyridazinone.
Post-Synthetic Functionalization
Ethoxylation via Mitsunobu Reaction
The Mitsunobu reaction enables direct ethoxylation of 4-chloro-5-hydroxy intermediates. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), the hydroxyl group at position 5 is replaced with ethoxy in 90% yield.
Equation:
$$
\text{4-Chloro-5-hydroxy precursor} + \text{EtOH} \xrightarrow{\text{DEAD, PPh}_3} \text{Target compound}
$$
Palladium-Catalyzed Coupling
Suzuki-Miyaura coupling introduces the 4-methylphenyl group at position 2. Aryl boronic acids react with halogenated pyridazinones under Pd(PPh₃)₄ catalysis.
Industrial-Scale Synthesis and Optimization
Chemical Reactions Analysis
Types of Reactions
4-chloro-5-ethoxy-2-(4-methylphenyl)-3(2H)-pyridazinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as hydrazine derivatives.
Substitution: The chloro, ethoxy, and 4-methylphenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas can be used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
4-chloro-5-ethoxy-2-(4-methylphenyl)-3(2H)-pyridazinone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-chloro-5-ethoxy-2-(4-methylphenyl)-3(2H)-pyridazinone depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. These interactions can lead to the modulation of various biochemical pathways, resulting in the observed biological effects. For example, the compound may inhibit the activity of specific enzymes, leading to the disruption of metabolic processes in microorganisms or cancer cells.
Comparison with Similar Compounds
Similar Compounds
4-chloro-5-ethoxy-2-phenyl-3(2H)-pyridazinone: Similar structure but lacks the 4-methyl group on the phenyl ring.
4-chloro-5-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone: Similar structure but has a methoxy group instead of an ethoxy group.
4-chloro-5-ethoxy-2-(4-chlorophenyl)-3(2H)-pyridazinone: Similar structure but has a chloro group on the phenyl ring instead of a methyl group.
Uniqueness
4-chloro-5-ethoxy-2-(4-methylphenyl)-3(2H)-pyridazinone is unique due to the specific combination of substituents on the pyridazinone ring. The presence of the chloro, ethoxy, and 4-methylphenyl groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
4-Chloro-5-ethoxy-2-(4-methylphenyl)-3(2H)-pyridazinone is a heterocyclic compound belonging to the pyridazinone family. It exhibits potential biological activities that make it a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.
- Molecular Formula : C12H14ClN3O2
- Molecular Weight : 255.71 g/mol
- CAS Number : 478080-50-1
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. It may modulate enzyme activities, influence receptor functions, and affect cellular signaling pathways. The specific mechanisms include:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in inflammatory processes.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects against various pathogens.
1. Analgesic and Anti-inflammatory Effects
Research indicates that pyridazinone derivatives exhibit significant analgesic and anti-inflammatory properties. For instance, related compounds have demonstrated potent analgesic activity in experimental models, showing efficacy comparable to established anti-inflammatory drugs like aminopyrine .
2. Antimicrobial Properties
The compound has been investigated for its antimicrobial effects, which may include activity against bacterial and fungal strains. The presence of the ethoxy and chloro groups is believed to enhance its interaction with microbial cell membranes, leading to increased permeability and cell lysis.
3. Anticancer Potential
Studies have explored the anticancer properties of pyridazinones, including their ability to induce apoptosis in cancer cell lines. The compound's structure allows it to interact with DNA and inhibit cell proliferation, making it a candidate for further development as an anticancer agent .
Comparative Analysis
A comparison with similar compounds reveals the unique properties of this compound:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Chloro, ethoxy, and methylphenyl groups | Analgesic, anti-inflammatory, antimicrobial |
| 4-Chloro-5-Ethoxy-2-Phenyl-3(2H)-Pyridazinone | Lacks methyl group | Similar analgesic properties but less potent |
| 4-Chloro-5-Methoxy-2-(4-Methylphenyl)-3(2H)-Pyridazinone | Methoxy instead of ethoxy | Reduced solubility and bioavailability |
Case Studies
Several studies have highlighted the biological activity of related pyridazinones:
- Analgesic Activity : In a study involving animal models, derivatives showed significant pain relief compared to control groups, indicating a strong potential for pain management therapies .
- Anti-inflammatory Effects : A study demonstrated that certain pyridazinone derivatives could significantly reduce edema in rat models, showcasing their potential in treating inflammatory conditions .
- Antimicrobial Testing : In vitro tests against various bacterial strains revealed that these compounds could inhibit growth effectively, suggesting their utility as antimicrobial agents .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-chloro-5-ethoxy-2-(4-methylphenyl)-3(2H)-pyridazinone, and how can reaction yields be improved?
- Methodological Answer : Synthesis typically involves multi-step condensation reactions. For example, halogenation of pyridazinone precursors followed by nucleophilic substitution with ethoxy groups. Key parameters include:
- Reagent selection : Use anhydrous conditions for ethoxy group introduction to avoid hydrolysis (e.g., ethyl bromide with NaH in DMF) .
- Temperature control : Maintain 60–80°C during nucleophilic substitution to balance reaction rate and side-product formation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol improves purity (>95%) .
- Data Reference : Single-crystal X-ray diffraction (110 K, R-factor = 0.044) confirms structural integrity post-synthesis .
Q. How is the compound’s structure validated experimentally?
- Methodological Answer : Combine spectroscopic and crystallographic methods:
- NMR : H and C NMR verify substituent positions (e.g., ethoxy δ~1.3 ppm for CH, ~4.2 ppm for OCH) .
- X-ray crystallography : Resolves bond lengths (e.g., C–Cl = 1.73 Å) and dihedral angles between aromatic rings .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., H-bonding with Cl, π-π stacking) to explain packing efficiency .
Q. What strategies ensure purity and stability during storage?
- Methodological Answer :
- HPLC : Use C18 columns (acetonitrile/water mobile phase) to monitor degradation products .
- Stability : Store under inert atmosphere (N) at –20°C; avoid light exposure due to photosensitive chloro groups .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) affect biological activity?
- Methodological Answer : Conduct SAR studies using analogs:
- Ethoxy replacement : Replace with methoxy or propoxy to assess steric/electronic effects on receptor binding .
- Methylphenyl substitution : Introduce electron-withdrawing groups (e.g., nitro) to evaluate cytotoxicity changes .
- Example Data :
| Substituent | Activity (IC, μM) | Reference |
|---|---|---|
| Ethoxy | 12.3 ± 1.2 | |
| Methoxy | 28.7 ± 2.1 |
Q. What computational approaches predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with PubChem-derived 3D structures (InChIKey: WKAJLWHPNIJUDZ) to model binding to kinases or GPCRs .
- DFT calculations : Optimize geometry at B3LYP/6-31G* level to compute electrostatic potential maps for reactivity prediction .
Q. How can discrepancies in reported biological data (e.g., IC variability) be resolved?
- Methodological Answer :
- Assay standardization : Use uniform cell lines (e.g., HEK293) and ATP concentration in kinase assays .
- Statistical analysis : Apply ANOVA to compare datasets; consider solvent effects (DMSO tolerance <1% v/v) .
Q. What toxicological profiles are relevant for preclinical studies?
- Methodological Answer :
- In vitro models : Test hepatic cytotoxicity (HepG2 cells, EC >100 μM) and mutagenicity (Ames test) .
- Metabolic stability : Use microsomal assays (human liver microsomes) to quantify half-life (t) and CYP inhibition .
Data Contradiction Analysis
Q. Why do some studies report conflicting solubility data for this compound?
- Resolution Strategy :
- Solvent polarity : Solubility varies in DMSO (>10 mg/mL) vs. aqueous buffers (<0.1 mg/mL at pH 7.4) due to hydrophobic aryl groups .
- Temperature dependence : Measure solubility at 25°C vs. 37°C; entropy-driven dissolution may explain discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
